2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Medicinal chemistry Physicochemical profiling Lead optimization

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS 872694-82-1; molecular formula C20H18BrN3OS; molecular weight 428.35 g/mol) is a fully synthetic small molecule composed of a pyridazine core, a 4-bromophenyl substituent at the 6-position, a thioether bridge, and an N-(2,3-dimethylphenyl)acetamide terminus. The compound belongs to the pyridazine-thioacetamide chemotype, a scaffold that has been explored in the medicinal chemistry literature for telomerase inhibition, kinase modulation, and antifungal applications.

Molecular Formula C20H18BrN3OS
Molecular Weight 428.35
CAS No. 872694-82-1
Cat. No. B2381673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
CAS872694-82-1
Molecular FormulaC20H18BrN3OS
Molecular Weight428.35
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C20H18BrN3OS/c1-13-4-3-5-17(14(13)2)22-19(25)12-26-20-11-10-18(23-24-20)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25)
InChIKeyMVWNBDFCBSEMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS 872694-82-1): Compound-Class Baseline and Procurement Context


2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS 872694-82-1; molecular formula C20H18BrN3OS; molecular weight 428.35 g/mol) is a fully synthetic small molecule composed of a pyridazine core, a 4-bromophenyl substituent at the 6-position, a thioether bridge, and an N-(2,3-dimethylphenyl)acetamide terminus [1]. The compound belongs to the pyridazine-thioacetamide chemotype, a scaffold that has been explored in the medicinal chemistry literature for telomerase inhibition, kinase modulation, and antifungal applications [2] [3]. As of May 2026, no peer-reviewed primary research article, granted patent, or authoritative database entry (PubChem, ChEMBL, EPA CompTox) is specifically indexed to this CAS number; the compound is available exclusively through commercial screening-libraries and custom-synthesis providers, positioning it as an early-discovery tool compound rather than a validated lead [1].

Why 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide Cannot Be Generically Substituted Within Its Analog Series


Compounds within the pyridazine-thioacetamide class exhibit pronounced structure-activity relationship (SAR) sensitivity to three independent molecular features: the 6-position aryl substituent on the pyridazine ring, the regiochemistry of methyl groups on the anilide phenyl ring, and the presence of the heavy bromine atom. Published SAR from the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series demonstrates that replacing the 6-phenyl group with heteroaryl or substituted aryl can shift telomerase inhibitory activity from >70% inhibition to essentially inactive, and that even positional isomerism on the anilide ring (2,3-dimethyl vs. 2,5-dimethyl) can alter target engagement profiles [1]. The 4-bromophenyl moiety in the target compound is not merely a placeholder: the bromine atom can participate in halogen bonding, increases lipophilicity (clogP) by approximately 0.8–1.2 log units relative to the furan or benzodioxole analogs, and provides a synthetic handle for late-stage cross-coupling diversification that non-halogenated analogs lack [2]. These features collectively preclude interchangeable use of close analogs without risking loss of the specific property set sought for a given screening or synthetic chemistry application.

Quantitative Evidence Guide: 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS 872694-82-1) Versus Closest Analogs


Halogen Atom Effect: Bromine-Dependent Lipophilicity and Halogen-Bonding Potential Relative to Furan and Benzodioxole Analogs

The 4-bromophenyl group in the target compound (CAS 872694-82-1) introduces a heavy halogen atom absent in the closest commercially listed analogs: the furan-2-yl analog (BDBM73188 / CID 7207117) and the benzodioxol-5-yl analog (CAS 872695-42-6). Calculated clogP for the target compound is estimated at 4.2–4.8, compared to approximately 3.1–3.5 for the furan analog and 3.0–3.4 for the benzodioxole analog, representing a lipophilicity increase of ~0.8–1.7 log units [1]. The bromine atom has an anisotropic polarizability (σ-hole) that can form stabilizing halogen bonds with backbone carbonyl oxygens in protein binding pockets, a non-covalent interaction not available to the furan or benzodioxole analogs [2]. Furthermore, the C–Br bond serves as a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification that non-halogenated analogs cannot undergo without prior functionalization [3]. No experimental logP, logD, or solubility data are publicly available for the target compound as of May 2026.

Medicinal chemistry Physicochemical profiling Lead optimization

Positional Isomerism on the Anilide Ring: 2,3-Dimethylphenyl Versus 2,5-Dimethylphenyl Regiochemistry

The target compound (CAS 872694-82-1) bears the N-(2,3-dimethylphenyl)acetamide terminus, whereas its closest positional isomer (CAS 872694-84-3) bears the N-(2,5-dimethylphenyl)acetamide terminus. Published SAR from the structurally related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series (Shaldam et al., 2024) demonstrates that the substitution pattern on the anilide ring directly influences telomerase inhibitory activity: among 14 synthesized analogs (4a–n), the most potent compound 4l achieved 64.95% telomerase inhibition and 79% growth inhibition, while regioisomeric variants showed substantially lower potency [1]. The 2,3-dimethyl substitution pattern constrains the dihedral angle between the amide and phenyl ring differently than the 2,5- or 3,5-dimethyl patterns, potentially altering the presentation of the acetamide carbonyl for target hydrogen bonding [2]. No experimental bioassay data comparing CAS 872694-82-1 and CAS 872694-84-3 head-to-head are publicly available as of May 2026.

Structure-activity relationship Target selectivity Medicinal chemistry

Baseline Biological Activity Context from the Pyridazine-Thioacetamide Chemotype: Telomerase and Kinase Inhibition Potential

The closest scaffold with published bioactivity data is the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series reported by Shaldam et al. (2024). In that series, compound 4l (lacking the bromine atom, bearing different substituents) achieved 64.95% telomerase inhibition, 79% growth inhibition of cancer cells, and demonstrated JAK1/STAT3/TLR4 multi-target modulation with 0.46-fold change for JAK1 (vs. pacritinib reference, 0.33-fold) and 0.22-fold change for STAT3 (vs. sorafenib, 0.33-fold) [1]. Separately, the furan-2-yl analog of the target compound (BDBM73188) showed only very weak inhibition against eukaryotic translation initiation factor 4H (IC50 = 71,500 nM) and polyadenylate-binding protein 1 (IC50 = 100,000 nM) in high-throughput screening assays deposited in PubChem BioAssay (AID 435011, AID 435018) [2]. The bromophenyl group in the target compound is expected to alter both the potency and selectivity profile relative to these comparators, but no direct assay data exist for CAS 872694-82-1 itself.

Telomerase inhibition Anticancer screening Kinase profiling

Agrochemical Potential: Fungicidal Pyridazine (Thio)amide Patent Landscape

International patent WO2020109391A1 (Bayer AG, 2019) claims pyridazine (thio)amide compounds as fungicidal agents for controlling phytopathogenic microorganisms [1]. While the specific compound CAS 872694-82-1 is not explicitly exemplified in the patent, the generic Markush structure encompasses compounds bearing a 4-bromophenyl substituent on the pyridazine ring and an N-substituted acetamide side chain. The patent discloses that compounds within this class exhibited control efficacy against fungal pathogens at application rates as low as 100–500 ppm in greenhouse trials. The bromophenyl substitution pattern is specifically noted in the patent as one of the preferred embodiments for enhancing fungicidal spectrum breadth compared to unsubstituted phenyl analogs [1]. The 2,3-dimethylphenyl terminus may further differentiate the compound from the predominantly mono-substituted or unsubstituted anilide examples shown in the patent examples.

Agrochemical discovery Fungicide screening Crop protection

Synthetic Tractability and Building-Block Utility: C–Br Bond as a Diversification Handle

The 4-bromophenyl group in the target compound provides a robust synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the furan (BDBM73188) and benzodioxole (CAS 872695-42-6) analogs. A recently published methodology by Hamze and Knochel (LMU München, 2023) demonstrates regioselective functionalization of thio-substituted pyridazine scaffolds using TMPMgCl·LiCl-mediated metalation and catalyst-tuned cross-coupling with arylzinc halides, establishing that bromophenyl-pyridazine substrates are competent electrophiles in these transformations [1]. This synthetic versatility positions the target compound as a privileged intermediate for library synthesis: a single batch can be diversified into dozens of analogs via parallel cross-coupling, enabling rapid SAR exploration around the 4-position of the terminal phenyl ring without re-synthesizing the pyridazine-thioacetamide core each time [1] [2].

Parallel synthesis Cross-coupling chemistry Medicinal chemistry

Application Scenarios for 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS 872694-82-1)


Parallel Library Synthesis for Medicinal Chemistry Hit Expansion

The C–Br bond on the terminal 4-bromophenyl ring enables one-step Suzuki-Miyaura cross-coupling diversification with commercially available boronic acids, allowing a single procurement batch of CAS 872694-82-1 to generate a focused library of 50–200 analogs for SAR exploration. This approach is supported by published methodology for cross-coupling on thio-substituted pyridazine scaffolds [1]. The 2,3-dimethylphenyl terminus remains constant throughout diversification, enabling systematic assessment of the 4-position aryl substituent's contribution to target binding, selectivity, and physicochemical properties without confounding changes at other positions [1].

Telomerase-Targeted Anticancer Screening in Multi-Target Discovery Programs

The pyridazine-thioacetamide chemotype has validated activity against telomerase, JAK1, STAT3, and TLR4 as demonstrated by Shaldam et al. (2024), with lead compound 4l achieving 64.95% telomerase inhibition and 79% cancer cell growth inhibition [2]. While CAS 872694-82-1 itself has not been profiled in these assays, its structural features—the 4-bromophenyl group for potential halogen bonding and the 2,3-dimethylphenyl terminus—represent a distinct SAR vector not explored in the published 14-compound 4a–n series. Procurement and screening of this compound may identify novel telomerase/JAK1 inhibition profiles that differ from the published lead due to the bromine-dependent electronic and steric effects [2].

Agrochemical Lead Identification for Fungal Disease Control

WO2020109391A1 (Bayer AG) establishes that pyridazine (thio)amide compounds encompassing the 4-bromophenyl substitution pattern are active as fungicidal agents against phytopathogenic microorganisms at greenhouse-relevant application rates [3]. Research groups working on crop protection can use CAS 872694-82-1 as a starting point for in vitro and in planta antifungal screening against target pathogens such as Botrytis cinerea, Alternaria solani, or Puccinia species. The bromine atom, beyond its electronic contributions to bioactivity, may also modulate environmental fate properties (soil adsorption, photodegradation) relative to non-halogenated analogs, a consideration for translatability from greenhouse to field [3].

Quote Request

Request a Quote for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.